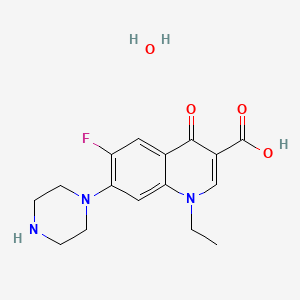

Norfloxacin monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

478082-34-7 |

|---|---|

Molecular Formula |

C16H20FN3O4 |

Molecular Weight |

337.35 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |

InChI Key |

ITBINNOMHXTMLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |

Origin of Product |

United States |

Chemical and Physical Properties

Norfloxacin (B1679917) is a white to pale yellow crystalline powder. fda.govmedsafe.govt.nz It is very slightly soluble in water, ethanol, and methanol (B129727), but freely soluble in glacial acetic acid. medsafe.govt.nzmdpi.com

Table 1: of Norfloxacin

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | wikipedia.org |

| Molecular Formula | C16H18FN3O3 | wikipedia.org |

| Molecular Weight | 319.34 g/mol | fda.gov |

| Melting Point | Approximately 221°C | fda.gov |

| pKa values | 6.35 ± 0.04 and 8.80 ± 0.04 | mdpi.com |

Synthesis and Formulation

The synthesis of norfloxacin (B1679917) derivatives is an active area of research, with various strategies employed to create analogues with potentially enhanced antibacterial activity or modified pharmacokinetic profiles. nih.govmdpi.comacs.org These synthetic routes often involve modifications at the N-4 position of the piperazine (B1678402) ring or at the C-3 carboxylic acid group. mdpi.com For instance, N-acyl, sulfonyl, and alkyl derivatives of norfloxacin have been synthesized, as well as amino acid ester and hydroxamic acid derivatives. acs.org

Mechanism of Action

Norfloxacin's bactericidal action is a result of its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. wikipedia.orgpatsnap.comdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. patsnap.comdrugbank.com

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. patsnap.com Norfloxacin (B1679917) binds to the A subunit of DNA gyrase, preventing it from carrying out its function and leading to the cessation of these vital cellular processes. patsnap.comnih.gov

Inhibition of Topoisomerase IV: Topoisomerase IV plays a key role in the separation of interlinked daughter DNA strands following replication. patsnap.com By inhibiting this enzyme, norfloxacin prevents the proper segregation of chromosomal DNA into daughter cells, thereby halting cell division. patsnap.compatsnap.com

The dual inhibition of both DNA gyrase and topoisomerase IV results in potent bactericidal activity. patsnap.compatsnap.com It's noteworthy that norfloxacin has a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterpart. drugbank.compharmacompass.com

Mechanisms of Antimicrobial Resistance to Norfloxacin

Target Site Mutations

The primary targets of norfloxacin (B1679917) are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. asm.org Mutations in the genes encoding these enzymes are a principal mechanism of resistance, leading to decreased binding affinity of the drug to its targets.

Mutations in gyrA (DNA Gyrase) and parC (Topoisomerase IV) Genes

Mutations within specific regions of the gyrA and parC genes, known as the quinolone resistance-determining regions (QRDRs), are frequently associated with norfloxacin resistance. nih.govjidc.org In Escherichia coli, the QRDR of gyrA is defined as codons 67–106, and for parC, it is codons 56–108. nih.gov

Studies on clinical isolates of E. coli have shown that all fluoroquinolone-resistant strains harbor mutations in gyrA, with approximately 85% of these also having mutations in parC. asm.org The most common substitutions in GyrA occur at positions S83L and D87N. nih.gov While a single mutation at position 83 can confer a higher level of resistance than one at position 87, the accumulation of multiple mutations, particularly a second mutation in gyrA or additional mutations in parC, is necessary for high-level fluoroquinolone resistance. asm.orgnih.gov For instance, the S83L substitution in E. coli can increase the minimum inhibitory concentration (MIC) of ciprofloxacin (B1669076) from 0.016 mg/L to 0.38 mg/L. nih.gov The presence of mutations in both gyrA and parC is a common feature in highly resistant clinical isolates. asm.orgjidc.org

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Norfloxacin Resistance

| Gene | Common Amino Acid Substitutions | Resulting Effect |

|---|---|---|

| gyrA | S83L, D87N | Decreased binding of norfloxacin to DNA gyrase, leading to resistance. The S83L substitution is particularly common and confers a significant increase in resistance. nih.gov |

| parC | S80I, E84G, E84V | Reduced affinity of norfloxacin for topoisomerase IV, further increasing the level of resistance, especially in strains already possessing gyrA mutations. nih.govasm.org |

Efflux Pump Mechanisms

Efflux pumps are membrane-bound proteins that actively transport a wide range of substrates, including antibiotics like norfloxacin, out of the bacterial cell. microbialcell.comasm.org This process reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance. microbialcell.com

Role of Efflux Systems in Reducing Intracellular Concentration

Several families of efflux pumps contribute to norfloxacin resistance in both Gram-positive and Gram-negative bacteria. In Staphylococcus aureus, efflux pumps such as NorA, NorB, and SdrM are known to confer resistance to fluoroquinolones. microbialcell.comoup.com The NorB pump, for example, can extrude both hydrophobic and hydrophilic fluoroquinolones, including norfloxacin and ciprofloxacin. microbialcell.com

In Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a crucial role. asm.orgoup.com Overexpression of these pumps can lead to clinically significant levels of resistance. oup.com The AcrAB-TolC system works in concert with the outer membrane barrier to effectively reduce intracellular drug levels. asm.org In P. aeruginosa, the intrinsic resistance to many antibiotics, including norfloxacin, is partly attributed to the activity of chromosome-encoded efflux pumps like MexAB-OprM. scispace.comresearchgate.net

Table 2: Examples of Efflux Pumps Involved in Norfloxacin Resistance

| Efflux Pump | Bacterial Species | Substrates Extruded |

|---|---|---|

| AcrAB-TolC | Escherichia coli | Fluoroquinolones (including norfloxacin), tetracycline, chloramphenicol |

| NorA, NorB, SdrM | Staphylococcus aureus | Norfloxacin, ciprofloxacin, ethidium (B1194527) bromide, biocides. microbialcell.com |

| MexAB-OprM | Pseudomonas aeruginosa | Tetracycline, chloramphenicol, norfloxacin. researchgate.net |

| QepA | Enterobacteriaceae | Hydrophilic fluoroquinolones (norfloxacin, ciprofloxacin, enrofloxacin). nih.gov |

Plasmid-Mediated Resistance Mechanisms

The acquisition of resistance genes through plasmids, known as plasmid-mediated quinolone resistance (PMQR), represents another important mechanism. nih.govasm.org These genes can be readily transferred between bacteria, facilitating the rapid spread of resistance. Three main types of PMQR mechanisms have been identified. asm.org

The first involves Qnr proteins (e.g., QnrA, QnrB, QnrS), which belong to the pentapeptide repeat family. asm.org These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.gov The second mechanism is the enzymatic modification of fluoroquinolones by a variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, which can acetylate drugs like norfloxacin and ciprofloxacin. nih.gov The third mechanism involves plasmid-encoded efflux pumps, such as QepA, which actively extrude hydrophilic fluoroquinolones. nih.gov A study on Klebsiella pneumoniae isolates from Southwest Iran found high frequencies of PMQR genes, with qnrS, aac(6')-Ib-cr, and qnrB being the most prevalent. nih.govspringermedicine.com

In Vitro Studies on Resistance Development and Susceptibility Profiling

In vitro studies are instrumental in understanding the dynamics of resistance development and for susceptibility profiling. Such studies have demonstrated that resistance to norfloxacin can emerge after a single exposure to the drug, with further increases in resistance occurring with subsequent exposures. nih.gov Experimental evolution studies with E. coli have shown that high-level fluoroquinolone resistance develops through a stepwise accumulation of mutations, often involving both target site alterations and efflux pump upregulation. asm.org

Susceptibility profiling of clinical isolates provides crucial data on resistance patterns. For example, a study on Klebsiella pneumoniae isolates revealed resistance rates of 56.3% to norfloxacin, 68.8% to ciprofloxacin, and 62.5% to ofloxacin. nih.govspringermedicine.com In another in vitro study, manipulating isolates of P. aeruginosa resulted in an increase of the Minimum Inhibitory Concentration (MIC) from a range of 0.4µg/ml to 0.84µg/ml up to 12.5µg/ml to 13.5µg/ml, indicating the development of resistance. scispace.com

Table 3: In Vitro Susceptibility of Bacterial Isolates to Norfloxacin

| Bacterial Species | Susceptibility Status | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli (Nu14) | Susceptible | 0.094 | asm.org |

| Pseudomonas aeruginosa | Susceptible (initial) | 0.4 - 0.84 | scispace.com |

| Pseudomonas aeruginosa | Resistant (induced) | 12.5 - 13.5 | scispace.com |

| Staphylococcus aureus (SA-1199) | Wild-type | - | oup.com |

| Staphylococcus aureus (SA-1199-3) | NorA hyperproducing mutant | - | oup.com |

| Klebsiella pneumoniae | Resistant Isolates | - | nih.govspringermedicine.com |

Pharmacokinetic and Pharmacodynamic Principles in Vitro and in Silico Models

Absorption Characteristics (Theoretical and Model-Based)

Norfloxacin (B1679917) is known to be absorbed through passive diffusion. nih.gov It is classified as a low permeability drug according to the Biopharmaceutical Classification System (BCS). farmaciajournal.com Human pharmacokinetic data indicate that the fraction of norfloxacin absorbed is only about 30–40%, which is indicative of a compound with poor permeability. farmaciajournal.com

Passive Diffusion Mechanisms

The absorption of norfloxacin primarily occurs via passive diffusion across the gastrointestinal tract. farmaciajournal.com This process is driven by the concentration gradient of the drug across the intestinal membrane. As an amphoteric molecule, norfloxacin's ionization state, and consequently its lipophilicity and ability to passively diffuse across lipid membranes, is influenced by the pH of the surrounding environment. acs.org While ionized forms are more soluble, the neutral species are more lipophilic and have higher membrane permeability. acs.org The molecule's structure, with its quinolone core, fluorine atom, and piperazine (B1678402) moiety, dictates its ability to traverse the lipid bilayer of enterocytes.

Permeability Assessment in Model Systems (e.g., Caco-2 cells, non-everted intestinal sacs)

The low permeability of norfloxacin has been confirmed in various in vitro models. farmaciajournal.com

Caco-2 Cells: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a standard in vitro model for predicting intestinal drug absorption. Studies have consistently shown that norfloxacin has low apparent permeability across Caco-2 cell monolayers. farmaciajournal.com In some studies, norfloxacin is used as a low permeability marker. researchgate.net The apparent permeability coefficient (Papp) for norfloxacin in Caco-2 cells is generally low, although specific values can vary depending on experimental conditions. nih.govgenominfo.org For instance, one study reported an intrinsic permeability coefficient for norfloxacin of 0.7 x 10⁻⁶ cm/s. nih.gov It has also been noted that norfloxacin can be a substrate for active efflux transporters in Caco-2 cells, which can further limit its net absorption. researchgate.net

Non-everted Intestinal Sacs: The non-everted rat intestinal sac model is another ex vivo method used to assess intestinal drug permeability. nih.gov Consistent with findings from Caco-2 cell assays, studies using non-everted intestinal sacs have also described the apparent permeability of norfloxacin as low. farmaciajournal.com This model provides a more physiologically complex environment than cell monolayers, including the mucus layer and the unstirred water layer, and the results reinforce the classification of norfloxacin as a poorly permeable drug. sci-hub.se

| Model System | Permeability Finding | Reference |

| Caco-2 Cells | Low apparent permeability | farmaciajournal.com |

| Intrinsic permeability coefficient: 0.7 x 10⁻⁶ cm/s | nih.gov | |

| Substrate for active efflux | researchgate.net | |

| Non-everted Intestinal Sacs | Low apparent permeability | farmaciajournal.com |

Distribution and Protein Binding (Theoretical and Model-Based)

Following absorption, norfloxacin is distributed throughout the body. Its binding to plasma proteins is relatively low, reported to be between 10% and 15%. drugbank.comwikipedia.org This low level of protein binding means that a large fraction of the drug in circulation is in its free, unbound form, which is the pharmacologically active form available to distribute into tissues and exert its antibacterial effect. drugbank.com Theoretical models of drug distribution would predict that with low plasma protein binding, norfloxacin would have a larger apparent volume of distribution, suggesting extensive tissue distribution. This is consistent with observations of high tissue-to-serum concentration ratios in tissues like the kidney and prostate. nih.gov

Metabolism and Biotransformation Pathways (Theoretical and Model-Based)

Norfloxacin undergoes metabolism in the liver and kidneys. drugbank.comwikipedia.org In silico studies and experimental data have identified several metabolic pathways. Six active metabolites of norfloxacin have been identified, although they possess lesser antimicrobial potency than the parent compound. wikipedia.orgmedsafe.govt.nz

Theoretical biotransformation pathways for norfloxacin include:

Modification of the piperazine ring: This is a primary site of metabolism. Reactions can include oxidation, de-ethylation, and cleavage of the carbon-nitrogen bonds on the piperazine ring. frontiersin.org

N-acetylation and N-nitrosation: Studies with environmental mycobacteria have shown the potential for N-acetylation and N-nitrosation of the piperazine moiety. nih.gov

Defluorination, decarboxylation, and de-ethylation: Degradation studies have proposed pathways involving the removal of the fluorine atom, the carboxylic acid group, and the ethyl group. researchgate.net

Phase II Conjugation: While less detailed in the literature for norfloxacin specifically, conjugation reactions are a common metabolic pathway for drugs containing suitable functional groups.

In silico models predict that norfloxacin is not a significant inhibitor of major cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, but may be a substrate for CYP3A4. genominfo.org This suggests a lower likelihood of clinically significant drug-drug interactions mediated by the inhibition of these key metabolic enzymes.

Excretion Routes (Theoretical and Model-Based Renal and Biliary Clearance)

Norfloxacin and its metabolites are eliminated from the body through both renal and biliary excretion. drugbank.comfda.gov

Renal Clearance: A significant portion of an administered dose of norfloxacin is excreted unchanged in the urine. nih.gov Renal excretion occurs through a combination of glomerular filtration and active tubular secretion. drugbank.comwikipedia.org The high rate of renal clearance, approximately 275 mL/min, supports the involvement of an active secretory process in addition to filtration. drugbank.comwikipedia.org Theoretical models of renal clearance would consider the drug's molecular weight, charge at physiological pH, and its potential interaction with renal transporters. Given its high renal clearance, norfloxacin is likely a substrate for renal efflux transporters.

Biliary Clearance: A portion of norfloxacin is also eliminated via the biliary system, contributing to its presence in feces. fda.gov Fecal recovery accounts for about 30% of the administered dose. medsafe.govt.nz Studies have confirmed the presence of norfloxacin in human gallbladder bile, with mean bile-to-serum concentration ratios being significant. nih.gov Theoretical models for predicting biliary excretion often consider factors like molecular weight and the presence of specific chemical moieties that are recognized by hepatic transporters.

In Silico Pharmacokinetic Predictions (e.g., ADME studies)

In silico tools, such as SwissADME, are frequently used to predict the ADME properties of drug candidates, including norfloxacin and its analogues. mdpi.comfarmaciajournal.com These computational models provide theoretical predictions based on the molecule's structure.

For norfloxacin, typical in silico predictions include:

Gastrointestinal (GI) Absorption: Predicted to be high. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Generally predicted not to cross the BBB, suggesting a lower potential for central nervous system side effects. mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicted not to be an inhibitor of several major CYP isoforms, which aligns with experimental findings. genominfo.org

Lipinski's Rule of Five: Norfloxacin generally adheres to Lipinski's rule, which suggests it has drug-like physicochemical properties conducive to oral absorption. genominfo.org

These in silico predictions are valuable for understanding the pharmacokinetic profile of norfloxacin from a theoretical standpoint and for guiding the design of new derivatives with improved properties. nih.govresearchgate.net

| ADME Parameter | In Silico Prediction | Reference |

| Gastrointestinal Absorption | High | mdpi.com |

| Blood-Brain Barrier Permeability | Low (Does not cross) | mdpi.com |

| CYP Inhibition (major isoforms) | No | genominfo.org |

| Adherence to Lipinski's Rule | Yes | genominfo.org |

Pharmacodynamic Modeling of Antimicrobial Efficacy (In Vitro)

Minimum Inhibitory Concentration (MIC) and Post-Antibiotic Effects

The Minimum Inhibitory Concentration (MIC) is a fundamental pharmacodynamic parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. ncats.io The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. asm.org

Minimum Inhibitory Concentration (MIC)

Norfloxacin demonstrates a broad spectrum of activity against a variety of Gram-negative and Gram-positive bacteria. medsafe.govt.nz Its potency, as measured by the MIC, varies depending on the bacterial species.

Research has established the MIC90 (the concentration required to inhibit 90% of isolates) for a range of pathogens. For many members of the Enterobacteriaceae family, the MIC90 is 0.5 mg/l or less. nih.gov Specifically, the MIC90 for Escherichia coli is 0.05 µg/mL, for Klebsiella sp. it is 0.4 µg/mL, and for Salmonella and Shigella spp. it is 0.1 µg/mL. nih.gov Other Gram-negative bacteria such as Citrobacter sp., Enterobacter cloacae, Enterobacter aerogenes, and Enterobacter agglomerans have MIC90 values of 0.4 µg/mL, 0.2 µg/mL, 0.4 µg/mL, and 0.2 µg/mL, respectively. nih.gov

The activity against Pseudomonas aeruginosa is also notable, with MIC50, MIC75, and MIC90 values of 0.8, 1.6, and 3.1 µg/mL, respectively. nih.gov However, norfloxacin is generally less active against Gram-positive organisms. nih.gov For instance, the MIC90 for Staphylococcus aureus is 1.6 µg/mL, for Streptococcus pyogenes it is 6.3 µg/mL, for Streptococcus agalactiae it is 3.1 µg/mL, and for Streptococcus faecalis it is 12.5 µg/mL. nih.gov The MIC of norfloxacin for several Mycobacterium species has been found to range from 1.6 to 25.0 μg/ml. nih.gov

It is important to note that there can be significant variability in reported MIC values across different studies, which can be attributed to minor variations in testing protocols. mdpi.com For example, the MIC of norfloxacin against E. coli ATCC 25922 has been reported to range from less than 0.094 µM to 117.433 µM in different studies. mdpi.com Similarly, for S. aureus ATCC 25923, the MIC has ranged from less than 0.128 µM to 156.170 µM. mdpi.com

Table 1: In Vitro Activity of Norfloxacin Against Various Bacterial Species

| Bacterial Species | MIC Range/Value (µg/mL) | Source |

| Escherichia coli | MIC90: 0.05 | nih.gov |

| Klebsiella sp. | MIC90: 0.4 | nih.gov |

| Salmonella spp. | MIC90: 0.1 | nih.gov |

| Shigella spp. | MIC90: 0.1 | nih.gov |

| Citrobacter sp. | MIC90: 0.4 | nih.gov |

| Enterobacter cloacae | MIC90: 0.2 | nih.gov |

| Enterobacter aerogenes | MIC90: 0.4 | nih.gov |

| Enterobacter agglomerans | MIC90: 0.2 | nih.gov |

| Proteus mirabilis | MIC: 0.1 | nih.gov |

| Morganella sp. | MIC: 0.2 | nih.gov |

| Proteus vulgaris | MIC: 0.8 | nih.gov |

| Proteus rettgeri | MIC: 0.3 | nih.gov |

| Providencia sp. | MIC: 1.6 | nih.gov |

| Serratia sp. | MIC90: 1.6 | nih.gov |

| Acinetobacter sp. | MIC90: 6.3 | nih.gov |

| Pseudomonas aeruginosa | MIC50: 0.8, MIC75: 1.6, MIC90: 3.1 | nih.gov |

| Pseudomonas maltophilia | MIC50: 3.1, MIC90: 12.5 | nih.gov |

| Yersinia | <1 | nih.gov |

| Arizona | <1 | nih.gov |

| Aeromonas | <1 | nih.gov |

| Campylobacter | <1 | nih.gov |

| Staphylococcus aureus | MIC90: 1.6 | nih.gov |

| Streptococcus pyogenes | MIC90: 6.3 | nih.gov |

| Streptococcus agalactiae | MIC90: 3.1 | nih.gov |

| Streptococcus faecalis | MIC90: 12.5 | nih.gov |

| Listeria | All strains inhibited by 3.1 | nih.gov |

| Vibrio cholerae | MIC90: 0.008 mg/l | nih.gov |

| Aeromonas hydrophila | MIC90: 0.016 mg/l | nih.gov |

| Vibrio cholerae non 01 | MIC90: 0.032 mg/l | nih.gov |

| Vibrio parahaemolyticus | MIC90: 0.064 mg/l | nih.gov |

| Yersinia enterocolitica 03 | MIC90: 0.064 mg/l | nih.gov |

| Enterotoxigenic E. coli (ETEC) | MIC90: 0.064 mg/l | nih.gov |

| Enteropathogenic E. coli (EPEC) | MIC90: 0.064 mg/l | nih.gov |

| Campylobacter species | MIC90: 0.5 mg/l | nih.gov |

Post-Antibiotic Effect (PAE)

Norfloxacin exhibits a post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC. asm.orgnih.gov In vitro studies have demonstrated that norfloxacin produces PAEs ranging from 1.1 to 3.8 hours against various pathogens, including Staphylococcus aureus, Streptococcus (Enterococcus) faecalis, Escherichia coli, and Pseudomonas aeruginosa. asm.orgnih.gov The induction of a PAE requires that the antibiotic concentration exceeds the MIC for the pathogen for at least several minutes. asm.orgnih.gov

Further research has shown that the duration of the PAE can be influenced by the specific bacterial strain and the presence of other compounds. For instance, in one study, the PAE of norfloxacin on S. aureus strain SA 1199 was 0.9 hours, while on strain SA 1199B it was 0.6 hours, and on strain SA 1199-3 it was 0.2 hours. asm.org The addition of NorA inhibitors like reserpine (B192253) and omeprazole (B731) was found to significantly increase the PAE of norfloxacin against these strains. asm.org For example, with norfloxacin, reserpine and omeprazole increased the PAE on S. aureus SA 1199 by approximately 4.5-fold and 2.5-fold, respectively. asm.org

Table 2: In Vitro Post-Antibiotic Effect (PAE) of Norfloxacin

| Bacterial Strain | Norfloxacin PAE (hours) | Norfloxacin + Reserpine PAE (hours) | Norfloxacin + Omeprazole PAE (hours) | Source |

| Staphylococcus aureus | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |

| Streptococcus (Enterococcus) faecalis | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |

| Escherichia coli | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |

| Pseudomonas aeruginosa | 1.1 - 3.8 | Not Available | Not Available | asm.orgnih.gov |

| S. aureus SA 1199 | 0.9 | ~4.05 | ~2.25 | asm.org |

| S. aureus SA 1199B | 0.6 | 1.1 - 1.3 | 1.1 - 1.3 | asm.org |

| S. aureus SA 1199-3 | 0.2 | 0.4 - 1.1 | 0.4 - 1.1 | asm.org |

Spectrophotometric Techniques

Spectrophotometry, a mainstay in pharmaceutical analysis, offers several approaches for the determination of norfloxacin, leveraging its inherent light-absorbing properties and its ability to form colored complexes.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of norfloxacin in various formulations. This method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) for norfloxacin can vary depending on the solvent used.

In 0.1 M hydrochloric acid (HCl), norfloxacin exhibits a maximum absorption at approximately 277 nm or 278 nm. researchgate.netbanglajol.infoinnovareacademics.in Studies have demonstrated linearity in the concentration range of 2-12 µg/mL in this medium. researchgate.net Another developed method in 0.1 N HCl found a linearity range of 1–5 µg/ml with a limit of detection (LOD) of 0.39 µg/ml and a limit of quantification (LOQ) of 1.19 µg/ml. innovareacademics.in

The formation of complexes with metal ions can also be utilized for spectrophotometric determination. For instance, norfloxacin forms stable 1:1 complexes with iron(III) and copper(II) ions, with maximum absorptions at 425 nm and 415 nm, respectively. researchgate.net The linearity for these complexes holds up to 101.16 µg/ml for Fe(III) and 139.10 µg/ml for Cu(II). researchgate.net Another method involves the use of the charge-transfer complex formation with chloranilic acid, resulting in a purple solution with an absorption maximum at 520 nm and a linear range of 90.0-120.0 µg/mL. banglajol.infounesp.br

Additionally, a pH-induced absorbance difference method has been described, which measures the difference in absorbance between a solution in 0.1 N HCl and 0.1 N NaOH at 280 nm. nih.gov

Table 1: UV-Visible Spectrophotometric Methods for Norfloxacin Determination

| Method | Solvent/Reagent | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Citation |

|---|---|---|---|---|---|---|

| Direct UV | 0.1 N Hydrochloric Acid | 277 | 2-12 | - | - | researchgate.net |

| Direct UV | 0.1 N Hydrochloric Acid | 278 | 1-5 | 0.39 | 1.19 | innovareacademics.in |

| Complexation | Iron(III) Chloride | 425 | up to 101.16 | - | - | researchgate.net |

| Complexation | Copper(II) Acetate | 415 | up to 139.10 | - | - | researchgate.net |

| Charge-Transfer Complex | Chloranilic Acid | 520 | 90.0-120.0 | - | - | banglajol.infounesp.br |

| pH-Induced Difference | 0.1 N HCl / 0.1 N NaOH | 280 | - | - | - | nih.gov |

Fluorometry

Fluorometry is a highly sensitive analytical technique for the determination of norfloxacin. The method is based on the inherent fluorescent properties of the norfloxacin molecule. When excited at a specific wavelength, it emits light at a longer wavelength, and the intensity of this emitted light is proportional to the concentration of the drug.

For the determination of norfloxacin in serum, a fluorometric assay can be carried out in 0.1 M HCl with the addition of sodium dodecyl sulfate. researchgate.net The excitation wavelength is set at 320 nm, and the emission is measured at 450 nm. researchgate.net This method provides a linear calibration curve in the concentration range of 20–320 µg/L, with a low detection limit of 2 µg/L. researchgate.net The interaction of norfloxacin with human serum albumin has also been studied using fluorescence quenching, with an excitation wavelength of 280 nm. mdpi.com

Table 3: Fluorometric Method for Norfloxacin Determination

| Sample Matrix | Reagents | Excitation λ (nm) | Emission λ (nm) | Linear Range (µg/L) | LOD (µg/L) | Citation |

|---|---|---|---|---|---|---|

| Serum | 0.1 M HCl, Sodium Dodecyl Sulfate | 320 | 450 | 20-320 | 2 | researchgate.net |

| - | Human Serum Albumin | 280 | - | - | - | mdpi.com |

Chromatographic Techniques

Chromatographic techniques are powerful separation methods that are widely used for the analysis of multicomponent samples and for the determination of drugs in complex matrices. High-performance liquid chromatography and thin-layer chromatography are the most common chromatographic methods for norfloxacin analysis. scispace.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of norfloxacin due to its high resolution, sensitivity, and specificity. scispace.comresearchgate.net Various HPLC methods have been developed and validated for the determination of norfloxacin in pharmaceutical dosage forms and biological fluids.

A common approach is reversed-phase HPLC (RP-HPLC). One such method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and purified water (60:40 v/v) at pH 2.4, with UV detection at 278 nm. mdpi.com Another RP-HPLC method employs a mobile phase of 20mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (70:30 v/v) adjusted to pH 4.0 with formic acid, with detection at 280 nm. primescholars.com This method was found to be linear in the range of 10-150 µg/ml. primescholars.com

For the simultaneous estimation of norfloxacin and tinidazole (B1682380), a rapid RP-HPLC method has been developed using a monolithic silica (B1680970) column. ajpaonline.com The mobile phase is a mixture of methanol and 0.025M potassium dihydrogen phosphate (B84403) (20:80, v/v) adjusted to pH 3, with detection at 290 nm. ajpaonline.com This method offers a very short analysis time, with retention times of 1.2 minutes for tinidazole and 1.6 minutes for norfloxacin, and is linear over a concentration range of 1-80 µg/mL for both drugs. ajpaonline.com

Table 4: High-Performance Liquid Chromatography (HPLC) Methods for Norfloxacin Determination

| Column | Mobile Phase | Detection Wavelength (nm) | Linear Range (µg/mL) | Retention Time (min) | Citation |

|---|---|---|---|---|---|

| Wonda Cract ODS-2 (C18) | Methanol : Purified Water (60:40 v/v), pH 2.4 | 278 | - | - | mdpi.com |

| - | 20mM Ammonium Formate : Acetonitrile (70:30 v/v), pH 4.0 | 280 | 10-150 | - | primescholars.com |

| Chromolith® Performance RP-18e | Methanol : 0.025M KH2PO4 (20:80, v/v), pH 3 | 290 | 1-80 | 1.6 | ajpaonline.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique used for the identification and separation of norfloxacin. scispace.comresearchgate.net It can also be used for quantitative analysis when combined with densitometry.

A stability-indicating TLC-densitometric method has been developed for the estimation of norfloxacin. aun.edu.egresearchgate.net This method uses precoated silica gel F254 TLC plates with a mobile phase of n-butanol, methanol, and ammonia (B1221849) (33%) in a ratio of 8:1:3.5 (v/v/v). aun.edu.egresearchgate.net Densitometric scanning is performed at 282 nm. aun.edu.egresearchgate.net The method was validated and showed a linear range of 6–150 ng/band with a limit of detection (LOD) of 1.01 ng/band and a limit of quantification (LOQ) of 3.06 ng/band. aun.edu.eg

Another TLC method for the identification of norfloxacin uses a mobile phase of methanol and ammonium hydroxide (B78521) (8:3, v/v), with visualization under UVC light at 254 nm. researchgate.net The United States Pharmacopeia (USP) describes a TLC method using a mobile phase of water, diethylamine, toluene, chloroform, and methanol (8:14:20:40:40 v/v/v/v/v). scispace.com

Table 5: Thin-Layer Chromatography (TLC) Methods for Norfloxacin Determination

| Stationary Phase | Mobile Phase | Detection | Rf Value | Application | Citation |

|---|---|---|---|---|---|

| Silica Gel F254 | n-Butanol : Methanol : Ammonia (33%) (8:1:3.5 v/v/v) | Densitometry at 282 nm | 0.30 | Quantitative Estimation | aun.edu.egresearchgate.net |

| - | Methanol : Ammonium Hydroxide (8:3, v/v) | UVC light (254 nm) | - | Identification | researchgate.net |

| - | Water : Diethylamine : Toluene : Chloroform : Methanol (8:14:20:40:40 v/v/v/v/v) | - | - | Identification (USP) | scispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) (Implicit in environmental studies)

While less common for the direct analysis of intact Norfloxacin due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) plays an implicit role in environmental studies. GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.org This combination allows for the identification and quantification of a wide array of organic compounds with high specificity and sensitivity. longdom.org In the context of Norfloxacin, GC-MS is more likely to be employed for the analysis of its degradation products or related compounds in environmental samples. longdom.org The application of GC-MS is fundamental in environmental monitoring for assessing the impact of various pollutants on ecosystems and public health. longdom.org

Electrochemical and Voltammetric Techniques

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of Norfloxacin. utwente.nlnih.gov These techniques are based on the electrochemical behavior of Norfloxacin, specifically its oxidation at an electrode surface. nih.govscispace.com

Cyclic Voltammetry (CV) , Linear Sweep Voltammetry (LSV) , and Differential Pulse Voltammetry (DPV) are among the electrochemical methods utilized. utwente.nlutwente.nl For instance, a high-sensitivity electrochemical sensor using a composite electrode of multi-walled carbon nanotubes-carbon paste electrode modified with partially reduced graphene oxide and gold nanoparticles has been developed for Norfloxacin analysis. utwente.nl This sensor demonstrated high electrical conductivity and excellent electrocatalytic activity. utwente.nl

Another approach involves the use of a glassy carbon electrode modified with multi-walled carbon nanotubes and Nafion, which has been shown to exhibit efficient electrocatalytic oxidation of Norfloxacin. nih.gov Similarly, a voltammetric sensor fabricated by coating a glassy carbon electrode with a graphene oxide and Nafion composite film has demonstrated high sensitivity for Norfloxacin determination. scielo.br

Adsorptive differential-pulse stripping voltammetry is another highly sensitive technique that has been applied for the analysis of Norfloxacin. This method involves the preconcentration of Norfloxacin by adsorption onto a hanging mercury drop electrode, followed by a differential-pulse cathodic stripping step. rsc.org This technique has been shown to detect Norfloxacin at ultratrace levels. rsc.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of Norfloxacin in pharmaceutical products. nih.govresearchgate.net CE offers advantages such as rapidity, simplicity in reagent and sample preparation, and low consumption of reagents and samples. nih.gov

A CE method with UV photo-diode array detection has been developed for the simultaneous determination of Norfloxacin and Tinidazole in pharmaceuticals. nih.gov The separation was optimized by adjusting parameters like electrolyte concentration, pH, injection time, voltage, and column temperature. nih.gov Another study utilized CE for the quality control of Norfloxacin tablets, highlighting its utility in routine analysis in the pharmaceutical industry. researchgate.net

Due to the similar structures of some fluoroquinolones, conventional Capillary Zone Electrophoresis (CZE) may not provide adequate separation. scielo.br In such cases, Micellar Electrokinetic Chromatography (MEKC) , which involves adding a surfactant to the buffer solution, can be employed to achieve successful separation. scielo.br

Validation Parameters of Analytical Methods (LOD, LOQ, Linearity, Accuracy, Precision)

The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. Key validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjpmr.comscielo.br This is typically evaluated by a regression analysis of a calibration curve. scielo.br

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a sample with a known amount of the analyte. researchgate.netscielo.br

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netscielo.br

Interactive Data Table: Validation Parameters for Norfloxacin Analytical Methods

| Analytical Technique | LOD | LOQ | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| Electrochemical Sensor | 0.016 µM | - | 0.03–50.0 µM | - | - | utwente.nl |

| Voltammetry (DPV) | 5x10⁻⁹ mol/L | - | 1x10⁻⁸–7x10⁻⁶ mol/L | - | - | scielo.br |

| Turbidimetric Bioassay | 0.83 µg/mL | 2.79 µg/mL | 25–100 µg/mL | 100.74% | 1.33% (intra-assay), 0.21% (inter-assay) | scielo.br |

| UV Spectrophotometry | 0.014 µg/mL | 0.047 µg/mL | 2-10 µg/mL | <2% RSD | <2% | researchgate.net |

| LSV (MWCNTs/Nafion GCE) | 5 x 10⁻⁸ mol/L | - | 0.1-100 µmol/L | - | - | nih.gov |

Application of Analytical Methods in Pharmaceutical Formulations and Environmental Matrices

The developed analytical methods for Norfloxacin find critical applications in both the pharmaceutical industry and environmental monitoring.

In pharmaceutical formulations , these methods are essential for quality control, ensuring that tablets and other dosage forms contain the correct amount of the active pharmaceutical ingredient. researchgate.nettci-thaijo.org Spectrophotometric methods, for example, have been developed for the quantification of Norfloxacin in tablets. tci-thaijo.org Electrochemical sensors have also been successfully used for detecting Norfloxacin in pharmaceutical formulations. utwente.nlutwente.nl The standard addition technique is often employed to determine the Norfloxacin content in commercial tablets, yielding good recoveries without interference from excipients. rsc.org

In environmental matrices , the presence of Norfloxacin is a growing concern due to its potential to contribute to antibiotic resistance. scielo.br Analytical methods are used to detect and quantify Norfloxacin in various environmental samples, including wastewater, surface water, and soil. scielo.brmdpi.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Norfloxacin in municipal wastewater samples. nih.gov The presence of Norfloxacin has been reported in sewage and at wastewater treatment plants, with concentrations ranging from nanograms to micrograms per liter. scielo.br The analysis of Norfloxacin in environmental samples is crucial for understanding its fate, transport, and potential ecological risks. mdpi.comnih.gov

Research and Applications

Established Synthetic Pathways for Norfloxacin

The conventional synthesis of norfloxacin is a multi-step process that has been refined over the years. A common pathway involves the construction of the quinolone core followed by the introduction of the piperazine (B1678402) moiety.

One established method begins with 2,4-dichloro-5-fluoroacetophenone. google.com This starting material undergoes a series of reactions to build the final molecule. The process typically includes condensation, cyclization, and substitution reactions. For instance, a reaction with methyl carbonate can form a propiolic acid methyl ester, which is then reacted with N,N-dimethylformamide dimethyl acetal. google.com Subsequent reaction with ethylamine (B1201723) and cyclization yields the core quinolone ring structure. google.com The final key step is a nucleophilic substitution reaction where the chlorine atom at the C-7 position is displaced by piperazine. mdpi.com

Table 1: Overview of a Conventional Norfloxacin Synthetic Pathway

| Step | Reactants | Key Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 2,4-dichloro-5-fluoroacetophenone, Methyl carbonate | 2,4-dichloro-5-fluorobenzoylpropionic acid methyl ester | Formation of a key keto-ester intermediate. google.com |

| 2 | Intermediate from Step 1, N,N-dimethylformamide dimethyl acetal | 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate | Introduction of the ethylamino group. google.com |

| 3 | Intermediate from Step 2 | 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester | Cyclization to form the quinolone ring system. google.com |

| 4 | Intermediate from Step 3, Piperazine | Norfloxacin | Introduction of the piperazine ring at the C-7 position. google.com |

Novel Derivatization Approaches

The core norfloxacin structure has been extensively used as a lead for developing new chemical entities. nih.gov Derivatization is a key strategy, with modifications typically focused on the C-3 carboxylic acid group or the N-4 atom of the piperazine ring to generate compounds with new properties. nih.govnih.gov

Synthesizing amino acid derivatives of norfloxacin is a strategy aimed at introducing new binding sites capable of interacting with additional targets within bacterial cells. nih.gov These modifications can involve creating ester, amide, or hydrazide linkages.

A common synthetic route involves the reaction of N-substituted piperazinyl norfloxacin derivatives with ethyl chloroformate in the presence of triethylamine (B128534) to form mixed anhydrides. nih.govacs.org These reactive intermediates are then treated with an amino acid ester hydrochloride to yield amino acid ester derivatives. nih.govacs.org Alternatively, free amino acid derivatives can be prepared by reacting N-acyl norfloxacin derivatives with ethyl chloroformate and then adding the desired amino acid. nih.gov Further reaction of the amino acid esters with hydrazine (B178648) hydrate (B1144303) can produce hydrazide derivatives. nih.govacs.org Researchers have successfully synthesized and characterized various conjugates using amino acids such as glycine, L-alanine, L-cysteine, and L-asparagine. nih.govresearchgate.net

Table 2: Synthesis of Norfloxacin Amino Acid Derivatives

| Derivative Type | Synthetic Method | Reagents | Final Yield (%) |

|---|---|---|---|

| Amino Acid Esters | Mixed anhydride (B1165640) formation followed by reaction with amino acid ester hydrochloride. nih.govacs.org | N-substituted norfloxacin, Ethyl chloroformate, Triethylamine, Amino acid ester HCl | 49-72. nih.govacs.org |

| Hydrazides | Reaction of amino acid esters with hydrazine hydrate. nih.govacs.org | Norfloxacin amino acid ester, Hydrazine hydrate, Methanol (B129727) | 53-70. nih.govacs.org |

| Free Amino Acids | Mixed anhydride formation followed by reaction with free amino acids. nih.gov | N-acyl norfloxacin, Ethyl chloroformate, Triethylamine, Amino acid | 45-63. nih.gov |

The bioisosteric replacement of the C-3 carboxylic acid moiety with a hydroxamic acid group is another significant derivatization strategy. nih.govjst.go.jp Hydroxamic acids are known for their metal-chelating properties, which can enable interactions with additional drug targets. nih.gov

The synthesis of these derivatives often starts with N4-substituted piperazinyl norfloxacin. nih.gov These compounds are reacted with ethyl chloroformate and triethylamine in dichloromethane (B109758) to generate a mixed anhydride. This intermediate then interacts with hydroxylamine (B1172632) hydrochloride to afford the final hydroxamic acid derivative. nih.gov The products are typically purified through crystallization. nih.gov This approach has been used to create a series of novel norfloxacin hydroxamic acid derivatives, which were characterized by IR, NMR, and mass spectrometry. nih.gov

To create drug delivery systems, norfloxacin has been conjugated to biodegradable polymers, forming polyester (B1180765) prodrugs. nih.govmdpi.com This strategy aims to improve the compound's pharmacokinetic profile. researchgate.net

The synthesis is typically a two-step process. mdpi.comnih.gov First, star-shaped polyesters are created through the ring-opening polymerization of cyclic esters like ε-caprolactone and D,L-lactide. mdpi.comresearchgate.netnih.gov This polymerization is carried out using initiators such as glycerol, pentaerythritol, or poly(ethylene glycol) and is catalyzed by stannous octoate. nih.gov The resulting polymers or copolymers have terminal hydroxyl groups. In the second step, these hydroxyl-terminated polyesters are reacted with the carboxylic acid group of norfloxacin to form an ester linkage, yielding the macromolecular prodrug. mdpi.comnih.gov

Table 3: Components for Polyester Prodrug Synthesis

| Polymer Type | Monomers | Initiators | Catalyst |

|---|---|---|---|

| Homopolymers | ε-caprolactone or D,L-lactide | Glycerol, Pentaerythritol, Poly(ethylene glycol) | Stannous octoate. nih.gov |

| Copolymers | ε-caprolactone and D,L-lactide | Glycerol, Pentaerythritol, Poly(ethylene glycol) | Stannous octoate. nih.gov |

Hybridization involves covalently linking two or more pharmacophores into a single molecule to target multiple biological pathways or to enhance activity. nih.govd-nb.info For norfloxacin, the most common strategy is to introduce new substituents at the C-7 position via the piperazine ring. d-nb.info

For example, norfloxacin-azole hybrids have been synthesized by first creating an intermediate that is then reacted with various amines in the presence of formaldehyde. d-nb.info This one-pot, three-component reaction efficiently merges the norfloxacin, azole, and amine units. d-nb.info In another study, a hybrid molecule of norfloxacin and biphenylacetic acid (an active metabolite of the NSAID fenbufen) was synthesized to investigate synergistic interactions at the GABA-A receptor. nih.gov The synthesis involved linking the two molecules with a -CONH(CH2)3- chain. nih.gov

Green Chemistry Principles in Norfloxacin Synthesis

In recent years, there has been a significant push to develop more environmentally friendly and sustainable methods for synthesizing pharmaceuticals, including norfloxacin and its derivatives. sruc.ac.ukijbpas.com Green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. sruc.ac.ukpharmafeatures.com

Key green strategies applied to fluoroquinolone synthesis include:

Microwave-Assisted Synthesis : Using microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating methods. sruc.ac.ukijbpas.com This technique has been successfully used to create hybrid piperazine-azole-fluoroquinolones. sruc.ac.uk

Use of Greener Solvents : Efforts have been made to replace hazardous organic solvents with more benign alternatives. sruc.ac.uk This includes using water as a solvent in refluxing processes, which simplifies work-up procedures and avoids harmful chemicals. sruc.ac.uk The concept of mixed hydrotropy, using solutions of agents like urea (B33335) and sodium benzoate, has also been explored to enhance the aqueous solubility of norfloxacin for analytical purposes, avoiding the need for organic solvents. researchgate.net

Domino Reactions : As mentioned previously, the development of domino (or tandem) reaction sequences shortens synthetic pathways, reducing the number of intermediate purification steps and thus minimizing solvent use and waste generation. rsc.org

Solvent-Free Reactions : The amination of norfloxacin-azole hybrids has been achieved efficiently without any solvent under microwave irradiation, representing a significant improvement over conventional methods that use solvents like DMF. d-nb.info

Ball-Milling : For environmental applications, a facile and eco-friendly ball-milling method has been used to prepare N-doped biochar using urea as a safe nitrogen precursor for the adsorption and degradation of norfloxacin. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Norfloxacin |

| Norfloxacin monohydrate |

| 2,4-dichloro-5-fluoroacetophenone |

| Methyl carbonate |

| 2,4-dichloro-5-fluorobenzoylpropionic acid methyl ester |

| N,N-dimethylformamide dimethyl acetal |

| 3-Ethylamino-2-(2,4-dichloro-5-fluorobenzoyl) methyl acrylate |

| Ethylamine |

| 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid methyl ester |

| Piperazine |

| Chromone-3-carboxaldehyde |

| Tosyl chloride (TsCl) |

| Ethyl chloroformate |

| Triethylamine |

| Hydrazine hydrate |

| Glycine |

| L-alanine |

| L-cysteine |

| L-asparagine |

| Dichloromethane |

| Methanol |

| Hydroxylamine hydrochloride |

| ε-caprolactone |

| D,L-lactide |

| Glycerol |

| Pentaerythritol |

| Poly(ethylene glycol) |

| Stannous octoate |

| Biphenylacetic acid |

| Fenbufen |

| Formaldehyde |

| Urea |

| Sodium benzoate |

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (hydrates or solvates). Norfloxacin is known to exist in several anhydrous polymorphic forms and various hydrated states. researchgate.net

Initial studies identified two anhydrous polymorphs of norfloxacin, designated as Form A and Form B. colab.ws Subsequent research led to the discovery of a third anhydrous polymorph, Form C. mdpi.com These forms can be differentiated by various analytical techniques, including powder X-ray diffraction (PXRD), vibrational spectroscopy (Infrared and Raman), and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). mdpi.com

The thermodynamic relationships between these anhydrous forms have been a subject of study. Forms A and B were found to have an enantiotropic relationship, meaning one form can be reversibly converted into the other at a specific transition temperature; Form B is the more stable form at room temperature. colab.wsnih.gov A later study established an enantiotropic relationship between Form A and the newer Form C, and a monotropic relationship between Form B and Form C, where C is always more stable than B. mdpi.com The crystal structure of Form A reveals a zwitterionic molecule that crystallizes as a dimer stabilized by intermolecular hydrogen bonds. mdpi.com

Norfloxacin also forms several hydrates, which are crystalline solids containing water molecules within their lattice. Research has identified and characterized multiple stoichiometric hydrates, including a dihydrate, trihydrate, pentahydrate, and a hemipentahydrate (also referred to as a sesquihydrate). dntb.gov.uagoogle.comresearchgate.net In fact, further investigations clarified that a solid form previously misidentified as an anhydrous form was a sesquihydrate. dntb.gov.uagoogle.com The stability and interconversion of these hydrates are highly dependent on environmental conditions such as temperature and relative humidity. researchgate.net For instance, under gentle heating, most norfloxacin hydrates can transform into the anhydrous Form A. researchgate.net Conversely, exposure of anhydrous Form A to a high-moisture environment can lead to the formation of the pentahydrate. researchgate.net

Table 1: Characterized Polymorphic and Pseudopolymorphic Forms of Norfloxacin

| Form Name | Type | Key Characteristics | Citation(s) |

|---|---|---|---|

| Form A | Anhydrous Polymorph | Commercially available form, enantiotropically related to Forms B and C. | colab.wsmdpi.comontosight.ai |

| Form B | Anhydrous Polymorph | Stable form at room temperature, enantiotropically related to Form A. | colab.wsmdpi.comnih.gov |

| Form C | Anhydrous Polymorph | Obtained by crystallization in acetone; monotropically related to Form B. | mdpi.com |

| Dihydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing two water molecules per norfloxacin molecule. | researchgate.netresearchgate.net |

| Trihydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing three water molecules per norfloxacin molecule. | researchgate.netresearchgate.net |

| Pentahydrate | Hydrate (Pseudopolymorph) | Stoichiometric hydrate containing five water molecules per norfloxacin molecule. | researchgate.net |

| Sesquihydrate | Hydrate (Pseudopolymorph) | Contains 1.5 water molecules per norfloxacin molecule; has at least two of its own polymorphs. | dntb.gov.uagoogle.com |

The anhydrous forms of norfloxacin (A, B, and C) are distinct in their crystal packing and molecular conformation, leading to different physicochemical properties. mdpi.com Form A is often the commercially used form. ontosight.ai Form B was successfully produced by crystallization in 2-propanol. colab.ws The discovery of Form C, obtained from acetone, completed the description of the trimorphic system of anhydrous norfloxacin. mdpi.com The characterization data from techniques like DSC and FTIR spectroscopy show clear differences between the forms, particularly between Form A and the other two. mdpi.com For example, the C=O stretching vibration in the FTIR spectrum appears at different wavenumbers for each polymorph. mdpi.com

Table 2: Thermal Properties of Anhydrous Norfloxacin Polymorphs

| Polymorph | Analytical Method | Observed Thermal Events | Citation(s) |

|---|---|---|---|

| Form A | DSC | Single endotherm corresponding to melting. | colab.wsnih.gov |

| Form B | DSC | Two endotherms, one for a solid-solid transition to Form A and one for melting. | colab.ws |

| Form C | DSC | Single endotherm at 207°C (fusion). | mdpi.com |

| All Forms | TGA | No mass loss observed before melting, confirming they are anhydrous. | mdpi.com |

Cocrystal and Salt Formation with Pharmaceutical Co-formers

To modify the physicochemical properties of norfloxacin, researchers have explored the formation of multicomponent crystals, such as cocrystals and salts. This involves combining norfloxacin with a pharmaceutically acceptable co-former in a specific stoichiometric ratio within a crystal lattice.

A notable example of cocrystallization involves norfloxacin and resorcinol (B1680541). A new cocrystal of norfloxacin with resorcinol as the co-former has been synthesized and found to exist in both an anhydrous form and a monohydrate form. bohrium.comresearchgate.net Both forms feature a 1:1 stoichiometric ratio of norfloxacin to resorcinol. researchgate.net These new solid forms were characterized using PXRD, DSC, TGA, and NMR, confirming the formation of a new crystalline phase distinct from the starting components. researchgate.net The anhydrous cocrystal was indexed as having a triclinic cell. researchgate.net

Norfloxacin's ability to form salts with acidic co-formers has been leveraged to create new solid forms. Specifically, two novel hydrate salts of norfloxacin have been successfully prepared using phenolic acids as co-formers: 3,5-dihydroxybenzoic acid (3,5-DBA) and vanillic acid (VA). mdpi.comnih.govresearchgate.net These new multicomponent crystals, designated NORF–3,5-DBA hydrate and NORF–VA hydrate, were synthesized by slow evaporation and characterized in detail. nih.govdntb.gov.ua Single-crystal X-ray diffraction (SCXRD) confirmed their structures, revealing that they are indeed salts due to proton transfer from the phenolic acid to the norfloxacin molecule. nih.govdntb.gov.uaresearchgate.net The asymmetric unit of the NORF-3,5-DBA salt consists of one norfloxacin cation, one 3,5-DBA anion, and two water molecules. researchgate.net

The concept of multicomponent crystals extends to combining norfloxacin with other active pharmaceutical ingredients (APIs) to form multidrug salts. This approach aims to create a single crystalline solid containing two or more drugs. Research has led to the preparation of several multidrug salt forms of norfloxacin with non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac, diflunisal, and mefenamic acid, as well as a salt hydrate with indomethacin. researchgate.net These were prepared by methods such as liquid-assisted grinding. researchgate.net

Another well-characterized example is a drug-drug salt hydrate formed between norfloxacin and the antimicrobial drug sulfathiazole. nih.gov This new solid was confirmed to be a salt hydrate through SCXRD, PXRD, FTIR, and DSC analysis. nih.gov The formation of these multidrug solids creates new chemical entities with unique crystal structures and potentially modified pharmaceutical properties compared to the individual components. colab.wsnih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A combination of diffraction and spectroscopic methods is essential for the unambiguous identification and characterization of this compound. These techniques probe the atomic arrangement within the crystal lattice and the vibrational and electronic properties of the molecule.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure for a simple this compound is not readily found, structures of related hydrated forms and cocrystals provide significant insight into the molecular conformation and intermolecular interactions involving water.

For instance, various hydrated salts and cocrystals of norfloxacin have been successfully analyzed using SCXRD. rsc.orgacs.orgdntb.gov.ua The analysis of Norfloxacin fumarate (B1241708) monohydrate revealed a monoclinic crystal system with the P2₁/c space group. researchgate.net In these structures, water molecules play a crucial role in stabilizing the crystal lattice through hydrogen bonding. researchgate.netacs.org Proton transfer from an acidic coformer to the piperazinyl group of norfloxacin is a common feature, facilitated by the presence of water, leading to the formation of charge-assisted hydrogen bonds. acs.orgnih.gov The norfloxacin molecule itself often exists in a zwitterionic form within these hydrated crystals. psu.eduresearchgate.net

| Compound | Crystal System | Space Group | Key Parameters (Å, °) | Reference |

| Norfloxacin Fumarate Monohydrate | Monoclinic | P2₁/c | a=11.38, b=10.15, c=18.49, β=92.5 | researchgate.net |

| Norfloxacin 1.25 Hydrate | Monoclinic | P2₁/c | - | acs.org |

| Norfloxacin-Acetic Acid Solvate | Triclinic | - | a=15.69, b=9.23, c=6.99, α=107.38, β=90.38, γ=96.98 | researchgate.net |

| Norfloxacin Anhydrous (Form A) | Monoclinic | P2₁/c | - | psu.edu |

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline solid forms and is extensively used to differentiate between anhydrous polymorphs, hydrates, and solvates. researchgate.net The PXRD pattern is a fingerprint for a specific crystalline phase. The comparison of experimental PXRD patterns with those calculated from SCXRD data confirms the bulk purity of a sample. rsc.org

The PXRD patterns of different norfloxacin forms show distinct characteristic peaks. researchgate.net For example, the patterns for anhydrous forms A and B are clearly distinguishable from each other and from hydrated forms. researchgate.net The formation of a new solid form, such as a cocrystal or a salt hydrate, is confirmed by the appearance of new, unique diffraction peaks that are absent in the patterns of the starting materials. nih.govresearchgate.net For instance, in the formation of a norfloxacin-3,5-dinitrobenzoic acid hydrate salt, characteristic peaks of norfloxacin (e.g., at 2θ of 7.87° and 30.35°) disappear, and new peaks emerge (e.g., at 13.94° and 26.32°), signifying the creation of a new crystalline entity. nih.gov

| Compound Form | Characteristic PXRD Peaks (2θ) | Reference |

| Norfloxacin (parent) | 7.19°, 7.87°, 12.10°, 30.35°, 32.50° | nih.gov |

| Norfloxacin Anhydrous (Form A) | 9.8°, 16.1°, 20.7°, 22.7° | researchgate.net |

| Norfloxacin Anhydrous (Form B) | 13.3°, 16.5°, 17.8°, 18.9°, 19.4°, 21.0°, 23.4°, 25.1°, 27.4° | researchgate.net |

| Norfloxacin-3,5-DBA Hydrate Salt (Salt 1) | 13.94°, 26.32° | nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions in the solid state. cabidigitallibrary.org The IR spectrum of norfloxacin exhibits characteristic absorption bands corresponding to its various functional groups. ajabs.org Changes in the position, shape, or intensity of these bands, particularly those involved in hydrogen bonding (such as O-H, N-H, and C=O stretching vibrations), can confirm the formation of a hydrate or cocrystal. cabidigitallibrary.orgnih.gov

For example, the formation of a norfloxacin-caffeine complex is indicated by the broadening of the N-H stretching band at 3441 cm⁻¹ and changes in the 1700-1600 cm⁻¹ region. cabidigitallibrary.org The coordination of norfloxacin to metal ions through the keto and carboxylic acid groups is also readily identified by shifts in their respective stretching and deformation modes. cncb.ac.cn In hydrated forms, the presence of water is typically confirmed by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3441 | N-H stretch (piperazine) | cabidigitallibrary.org |

| 3032 | Aromatic C-H stretch | ajabs.org |

| 1884 | COOH stretch | cabidigitallibrary.org |

| 1670 | Conjugated C=O stretch (keto) | ajabs.org |

| 1646 | Endocyclic C=C stretch | cabidigitallibrary.org |

| 1615, 1495 | Benzene ring vibrations | ajabs.org |

| 1045 | C-F stretch | ajabs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, provides detailed information about the molecular structure and the local environment of atoms. Solution ¹H NMR is used for quantitative analysis and to confirm the stoichiometric ratio of components in multi-component crystals, such as cocrystals. nih.govnih.gov

Solid-state NMR (ssNMR), particularly ¹³C CP-MAS (Cross-Polarization/Magic Angle Spinning), is highly sensitive to the crystalline environment and is an excellent tool for distinguishing between different polymorphic and hydrated forms. cncb.ac.cnnih.gov Different crystal forms of norfloxacin (Forms A, B, and C) show distinct ¹³C chemical shifts, allowing for their unambiguous identification. psu.eduresearchgate.net The formation of a new solid phase, such as an inclusion complex with cyclodextrin, results in noticeable changes in the chemical shifts of the carbon atoms involved in the host-guest interaction. nih.gov

| Carbon Atom | ¹³C Chemical Shift δ (ppm) - Form A | ¹³C Chemical Shift δ (ppm) - Form B | ¹³C Chemical Shift δ (ppm) - Form C | Reference |

| C2, C6, C7 | 149.8, 147.4 | 148.8, 151.5, 146.4 | 148.4, 151.3, 146.3 | psu.edu |

| C3 | 108.9 | 117.7 | 117.3 | psu.edu |

| C4 | 176.8 | 174.3 | 174.1 | psu.edu |

| C4a | 120.4 | 124.1 | 123.7 | psu.edu |

Mass Spectrometry (MS) is used to determine the molecular weight of norfloxacin and to study its fragmentation patterns, which helps in structural confirmation. ajabs.org Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 320.14. ufz.deresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.netnationalmaglab.org The fragmentation of norfloxacin involves characteristic losses, such as the neutral loss of water and carbon dioxide from the carboxylic acid group, and cleavage of the piperazine ring. researchgate.net For example, the ion at m/z 302 results from the loss of H₂O, and the ion at m/z 276 corresponds to the subsequent loss of CO. researchgate.net These fragmentation pathways are crucial for the structural elucidation of metabolites and related compounds. researchgate.netnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Reference |

| 320.14 | [C₁₆H₁₈FN₃O₃+H]⁺ (Protonated Molecule) | ufz.de |

| 302.13 | [M+H - H₂O]⁺ | ufz.deresearchgate.net |

| 276.15 | [M+H - H₂O - CO]⁺ or [M+H - CO₂]⁺ | ufz.deresearchgate.net |

| 233 | Further fragmentation of piperazine ring | researchgate.net |

Thermal Analysis for Solid-State Transitions

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the solid-state transitions of this compound, such as dehydration, desolvation, and melting. acs.orgresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. For a hydrated form, TGA can quantify the water content. For example, a norfloxacin-resorcinol cocrystal monohydrate exhibited a weight loss of 3.8% upon heating, which corresponds to the theoretical loss of one water molecule (3.9%). nih.gov The dehydration of norfloxacin salts often occurs as the first thermal event upon heating. unesp.brrsc.org

DSC measures the heat flow associated with thermal transitions. The DSC thermogram of anhydrous norfloxacin shows a sharp endothermic peak corresponding to its melting point, typically around 221-228°C. unesp.brresearchgate.net For hydrated forms, the DSC curve is more complex. It often shows an initial broad endotherm associated with the removal of water molecules (dehydration). mdpi.com This can sometimes be followed by recrystallization into an anhydrous form (an exothermic event) and then the final melting of the anhydrous form at a higher temperature. mdpi.com For example, a norfloxacin-resorcinol cocrystal monohydrate shows a broad endotherm starting at 62°C, followed by other thermal events including a final melt at 189°C. mdpi.com

| Compound | Technique | Observed Transition(s) | Reference |

| Norfloxacin (anhydrous) | DSC | Endothermic peak (melting) at 221°C | unesp.br |

| Norfloxacin (with adsorbed water) | TGA/DSC | Dehydration (~0.35 H₂O) at 65-105°C; Melting at 221°C | unesp.br |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | TGA | 3.8% mass loss (dehydration) from 30-138°C | nih.gov |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | DSC | Wide endotherm from 62°C; second endotherm at 124°C; exotherm; final endotherm at 189°C | mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For hydrated compounds like this compound, DSC thermograms reveal endothermic events corresponding to the loss of water molecules, followed by the melting of the anhydrous form.

Studies on hydrated forms of norfloxacin, such as the dihydrate or sesquihydrate, show characteristic thermal events. researchgate.net A primary endothermic peak is typically observed between 105°C and 127°C, which corresponds to the evaporation of water. researchgate.net Following this dehydration event, the DSC trace shows a final transition peak between 223°C and 225°C, indicating the melting of the resulting anhydrous norfloxacin. researchgate.net

In multicomponent systems, such as cocrystals, the thermal profile is altered. For instance, a norfloxacin-resorcinol cocrystal monohydrate exhibits a complex series of thermal events. mdpi.com Its DSC analysis shows a broad endothermic event starting at 62°C, a second small endotherm at 124°C, an exothermic event, and a final endotherm at 189°C. mdpi.com When analyzed in a sealed crucible to prevent water escape, the same cocrystal monohydrate shows a first endothermic peak at 147°C and a second at 186°C. mdpi.com These findings highlight how the presence of a coformer modifies the thermal behavior of the hydrated drug.

Table 1: DSC Thermal Events for Norfloxacin Hydrates and Cocrystal Hydrates Data sourced from multiple studies and may represent different hydrated forms or experimental conditions.

| Sample | Event Type | Temperature (°C) | Associated Heat (J/g) | Description | Citation |

| Norfloxacin Dihydrate/Sesquihydrate | Endotherm | 105 - 127 | Not Specified | Evaporation of water | researchgate.net |

| Norfloxacin Dihydrate/Sesquihydrate | Endotherm | 223 - 225 | Not Specified | Melting of anhydrous drug | researchgate.net |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | Starts at 62 | 124.3 | Dehydration | mdpi.com |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | 124 | 3.7 | Solid-state transition | mdpi.com |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | Exotherm | Post-124 | 36.5 | Recrystallization | mdpi.com |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | Endotherm | 189 | 128.6 | Final melting | mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly effective for quantifying the water content in hydrates. The TGA curve for a hydrated compound will show a distinct step-wise weight loss corresponding to the removal of water molecules as the sample is heated.

TGA is used to confirm the hydration state of norfloxacin and its derivatives. acs.orgresearchgate.net For example, TGA of a norfloxacin-resorcinol cocrystal monohydrate detected a weight loss of 3.8% between 30°C and 138°C. mdpi.com This experimental value closely matches the theoretical weight loss of 3.9% for the removal of one molecule of water per molecule of the cocrystal, confirming its monohydrate nature. mdpi.com In contrast, TGA of anhydrous forms of norfloxacin shows no significant mass loss until the point of decomposition, clearly distinguishing them from their hydrated counterparts. psu.edu The technique has also been applied to characterize other hydrated forms, such as norfloxacin sesquihydrate. researchgate.net

Table 2: TGA Findings for Norfloxacin Cocrystal Monohydrate

| Sample | Temperature Range (°C) | Experimental Weight Loss (%) | Theoretical Weight Loss (%) | Interpretation | Citation |

| Norfloxacin-Resorcinol Cocrystal Monohydrate | 30 - 138 | 3.8 | 3.9 | Loss of one water molecule | mdpi.com |

Microscopic Techniques for Crystal Morphology

The morphology, or the shape and size of crystals, can impact important pharmaceutical properties. Microscopic techniques are essential for visualizing these characteristics.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to study the surface topography and morphology of solid materials at high resolution. In pharmaceutical sciences, SEM is widely used to observe the crystal habit (external shape), size, and texture of drug substances.

SEM analysis has been performed on various norfloxacin raw materials, which were identified by other means as being dihydrate or sesquihydrate forms. researchgate.net The technique is also a standard method for characterizing the morphology and shape/size characteristics of novel hydrated cocrystals and salts of norfloxacin. acs.org By providing detailed images of the particles, SEM helps in understanding how different crystallization conditions or the formation of hydrates can influence the final crystal appearance. For example, SEM has been used to compare the observed morphology of new anhydrous polymorphs of norfloxacin to previously known forms. psu.edu

Inhibition of Bacterial Topoisomerase Enzymes

The primary mode of action of norfloxacin involves the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA, a prerequisite for DNA replication, transcription, repair, and recombination. nih.govwikipedia.org

DNA Gyrase (Topoisomerase II) Inhibition in Gram-Negative Bacteria

In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the principal target of norfloxacin. nih.govoup.com This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for the initiation of DNA replication and for relieving the torsional stress that arises during transcription. nih.gov Norfloxacin binds to the A subunit of DNA gyrase, effectively trapping the enzyme in a transient state where it has cleaved the DNA strands. oup.com This inhibition prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks. wikipedia.org

Research has quantified the inhibitory effect of norfloxacin on DNA gyrase. For instance, studies on purified E. coli DNA gyrase have determined the 50% inhibitory concentration (IC50) of norfloxacin, providing a measure of its potency against this specific target.

| Bacterial Species | Enzyme | IC50 of Norfloxacin (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | 0.5 - 1.5 | oup.com |

| Escherichia coli | DNA Gyrase | 100-fold higher IC50 in resistant strain vs. susceptible strain | asm.org |

Topoisomerase IV Inhibition in Gram-Positive Bacteria

Conversely, in many Gram-positive bacteria, including Staphylococcus aureus, topoisomerase IV is the primary target of norfloxacin. nih.govoup.com This enzyme plays a critical role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. nih.gov By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division. nih.gov

The inhibitory concentration of norfloxacin against topoisomerase IV has also been a subject of detailed investigation, highlighting the differential sensitivity of this enzyme compared to DNA gyrase in various bacterial species.

| Bacterial Species | Enzyme | IC50 of Norfloxacin (µg/mL) | Reference |

| Staphylococcus aureus | Topoisomerase IV | 4 - 10 | oup.com |

| Staphylococcus aureus | Topoisomerase IV | Ranged from 1.62 to 31.6 | nih.gov |

Formation of Ternary Quinolone-Enzyme-DNA Complexes

The inhibitory action of norfloxacin is mediated through the formation of a stable ternary complex, consisting of the norfloxacin molecule, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.gov This complex effectively freezes the enzyme in its cleavage-competent state, preventing the completion of its catalytic cycle. The stability of this ternary complex is a key determinant of the drug's bactericidal activity. nih.gov

Effects on Bacterial DNA Replication, Transcription, Repair, and Recombination

The inhibition of DNA gyrase and topoisomerase IV by norfloxacin has profound and cascading effects on several essential cellular processes that are dependent on DNA integrity and proper topology. nih.gov The formation of stalled replication forks and the accumulation of double-strand breaks directly halt DNA replication. wikipedia.org Furthermore, the altered superhelical density of the DNA can interfere with the initiation and elongation stages of transcription. The DNA damage induced by norfloxacin also triggers the bacterial SOS response, a DNA repair system. However, the overwhelming level of damage often surpasses the cell's repair capacity. Consequently, processes like genetic recombination are also adversely affected.

Bactericidal Effects and Cellular Consequences

The culmination of the molecular events initiated by norfloxacin is a potent bactericidal effect. nih.gov The accumulation of irreparable double-strand DNA breaks is a primary trigger for cell death. wikipedia.org This leads to a rapid loss of bacterial viability.